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Compound of Interest

Compound Name: 6-aminoundecanedioic Acid

CAS No.: 104178-12-3

Cat. No.: B14343681

Get Quote

This guide provides an in-depth analysis of the expected spectroscopic data for 6-
aminoundecanedioic acid, a bifunctional molecule with significant potential in polymer

chemistry and as a building block in pharmaceutical synthesis. A thorough understanding of its

spectral characteristics is paramount for researchers, scientists, and drug development

professionals to ensure structural integrity, purity, and for tracking its transformations in

chemical reactions. This document will detail the theoretical underpinnings and practical

considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data.

Molecular Structure and Analytical Workflow
6-aminoundecanedioic acid possesses a C11 aliphatic backbone, flanked by two carboxylic

acid groups at positions 1 and 11, and a single amino group at the 6-position. This unique

structure, containing both acidic and basic functionalities, dictates its chemical behavior and its

spectroscopic signature.

The structural elucidation of 6-aminoundecanedioic acid relies on a synergistic application of

multiple spectroscopic techniques. The general workflow for a comprehensive analysis is
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outlined below.
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Caption: General workflow for the spectroscopic analysis of 6-aminoundecanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural

determination of organic molecules in solution. For 6-aminoundecanedioic acid, both ¹H and

¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation
The quality of NMR spectra is highly dependent on sample preparation.[1][2][3]

Solvent Selection: Due to the presence of acidic and amine protons, a deuterated solvent

capable of hydrogen exchange is often used. Deuterated water (D₂O) is a common choice,

which will result in the exchange of the -OH and -NH₂ protons with deuterium, causing their
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signals to disappear from the ¹H NMR spectrum. Alternatively, dimethyl sulfoxide-d₆ (DMSO-

d₆) can be used to observe these exchangeable protons.

Concentration: For ¹H NMR, a concentration of 1-5 mg of the analyte in 0.6-0.7 mL of

deuterated solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher

concentration of 5-30 mg is recommended.[1]

Sample Preparation:

Accurately weigh the 6-aminoundecanedioic acid sample and dissolve it in the chosen

deuterated solvent in a clean, dry vial.

The solution should be clear and free of particulate matter. If necessary, filter the solution

through a glass wool plug into a 5 mm NMR tube.[2]

The final sample height in the tube should be approximately 4-5 cm.[1]

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 6-aminoundecanedioic acid in a non-exchanging solvent

like DMSO-d₆ would exhibit signals corresponding to each chemically non-equivalent proton. In

D₂O, the signals for OH and NH₂ would be absent.

Protons at Carbon
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

C2, C10 ~2.2 Triplet 4H

C3, C9 ~1.5 Multiplet 4H

C4, C8 ~1.3 Multiplet 4H

C5, C7 ~1.4 Multiplet 4H

C6 ~2.9 Multiplet 1H

NH₂ Variable (broad) Singlet 2H

COOH > 10 (broad) Singlet 2H
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Interpretation:

The protons on carbons C2 and C10, being alpha to the carbonyl groups, are the most

deshielded of the methylene protons and are expected to appear around 2.2 ppm as triplets

due to coupling with the adjacent CH₂ groups.

The methine proton at C6, being alpha to the nitrogen atom, will be shifted downfield to

around 2.9 ppm.

The remaining methylene protons (C3, C4, C5, C7, C8, C9) will produce a complex,

overlapping multiplet region between approximately 1.3 and 1.5 ppm.

The amine and carboxylic acid protons will be broad signals with chemical shifts that are

highly dependent on concentration, temperature, and residual water content. In D₂O, these

signals will not be observed.

Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon Atom Predicted Chemical Shift (δ, ppm)

C1, C11 (C=O) ~175

C2, C10 ~34

C3, C9 ~25

C4, C8 ~29

C5, C7 ~32

C6 ~50

Interpretation:

The carbonyl carbons of the carboxylic acid groups (C1, C11) are the most deshielded and

will appear significantly downfield, around 175 ppm.[4]

The carbon atom bearing the amino group (C6) will be found at approximately 50 ppm.
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The aliphatic methylene carbons will resonate in the 25-35 ppm range, with subtle

differences in their chemical shifts due to their proximity to the functional groups.[4]

Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present

in a molecule.

Experimental Protocol: FTIR Sample Preparation
For solid samples like 6-aminoundecanedioic acid, several preparation techniques are

available.[5][6]

KBr Pellet Method:

A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

Attenuated Total Reflectance (ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal. This

method requires minimal sample preparation.[6]

Predicted Characteristic IR Absorptions
The IR spectrum will be dominated by absorptions from the carboxylic acid and amine

functional groups, as well as the alkyl chain.
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Functional Group Absorption Wavenumber (cm⁻¹)

Carboxylic Acid O-H stretch 3300 - 2500 (broad)

Amine N-H stretch 3400 - 3250 (medium)

Alkyl Chain C-H stretch 2960 - 2850 (strong)

Carboxylic Acid C=O stretch 1710 - 1680 (strong)

Amine N-H bend 1650 - 1580 (medium)

Carboxylic Acid C-O stretch 1320 - 1210 (medium)

Amine C-N stretch 1250 - 1020 (medium)

Interpretation:

A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching

vibration of a hydrogen-bonded carboxylic acid.[7]

The N-H stretching of the primary amine will appear in the 3400-3250 cm⁻¹ region.

A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic

acid.

The N-H bending vibration will be present in the 1650-1580 cm⁻¹ range.[7]

Strong absorptions corresponding to the C-H stretching of the long alkyl chain will be

observed between 2960 and 2850 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)
Electron Ionization is a common technique for the analysis of relatively volatile and thermally

stable organic compounds.[8]
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Sample Introduction: A small amount of the sample is introduced into the ion source, typically

via a direct insertion probe, and heated to induce vaporization.[8][9]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[9][10]

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of

the molecular ion into smaller, charged fragments.

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Predicted Mass Spectrum and Fragmentation
The molecular weight of 6-aminoundecanedioic acid (C₁₁H₂₁NO₄) is 231.29 g/mol .

m/z Proposed Fragment

231 [M]⁺• (Molecular Ion)

214 [M - NH₃]⁺•

186 [M - COOH]⁺

114 [H₂N=CH(CH₂)₄COOH]⁺

100 [CH₂(CH₂)₄CH=NH₂]⁺

Interpretation:

The molecular ion peak (M⁺•) at m/z 231 should be observable, although it may be of low

intensity due to the molecule's propensity to fragment.

Alpha-cleavage is a common fragmentation pathway for amines. Cleavage of the C5-C6 or

C6-C7 bond will be a major fragmentation route. For instance, cleavage of the C-C bond

adjacent to the nitrogen can lead to a resonance-stabilized fragment at m/z 100.

Loss of neutral molecules is also expected. The loss of a carboxyl group (-COOH, 45 Da)

would result in a fragment at m/z 186.[11] The loss of ammonia (-NH₃, 17 Da) could also
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occur, leading to a peak at m/z 214.

[C₁₁H₂₁NO₄]⁺•
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[C₁₀H₁₈O₂N]⁺
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Caption: Proposed major fragmentation pathways for 6-aminoundecanedioic acid in EI-MS.

Conclusion
The combination of NMR, IR, and MS provides a complete spectroscopic profile for the

structural confirmation of 6-aminoundecanedioic acid. ¹H and ¹³C NMR establish the carbon-

hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the

presence of the key carboxylic acid and amine functional groups. Mass spectrometry verifies

the molecular weight and offers additional structural insights through predictable fragmentation

patterns. This guide provides the foundational data and methodologies for researchers to

confidently identify and characterize this versatile chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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